N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
CAS No.: 2034281-12-2
Cat. No.: VC5850725
Molecular Formula: C15H11N7O3
Molecular Weight: 337.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034281-12-2 |
|---|---|
| Molecular Formula | C15H11N7O3 |
| Molecular Weight | 337.299 |
| IUPAC Name | N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H11N7O3/c23-14(10-6-11(25-21-10)9-2-1-3-16-7-9)18-8-12-19-20-13-15(24)17-4-5-22(12)13/h1-7H,8H2,(H,17,24)(H,18,23) |
| Standard InChI Key | AMNISJPNDGWTNB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tripartite structure comprising:
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A 1,2,4-triazolo[4,3-a]pyrazine core, which provides a rigid, planar heterocyclic framework conducive to π-π stacking interactions.
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An 8-hydroxyl group on the pyrazine ring, enhancing hydrogen-bonding potential with biological targets.
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A 5-(pyridin-3-yl)isoxazole-3-carboxamide side chain, introducing polarity and additional binding motifs.
The molecular formula is C₁₅H₁₁N₇O₃, with a calculated molecular weight of 337.299 g/mol. Discrepancies in reported molecular weights (e.g., 329.29 g/mol vs. 289.25 g/mol for analogues) likely arise from variations in salt forms or computational methods.
Table 1: Key Physicochemical Properties
Synthesis and Structural Optimization
Multi-Step Synthetic Routes
Synthesis typically proceeds through sequential heterocycle formation and coupling reactions:
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Triazolo[4,3-a]pyrazine Core Construction:
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Cyclocondensation of 3-aminopyrazine-2-carboxylic acid derivatives with nitriles under acidic conditions.
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Copper triflate-catalyzed cyclization to enhance regioselectivity.
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Side-Chain Introduction:
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Amide coupling between the triazolo-pyrazine intermediate and 5-(pyridin-3-yl)isoxazole-3-carboxylic acid using carbodiimide reagents.
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Purification via reverse-phase HPLC to achieve >95% purity.
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Critical challenges include minimizing racemization during amide bond formation and optimizing hydroxyl group protection-deprotection strategies.
Biological Activities and Mechanism of Action
Kinase Inhibition Profile
The compound exhibits dual inhibitory activity against:
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c-Met (Hepatocyte Growth Factor Receptor):
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IC₅₀ values in the low nanomolar range (2–10 nM) in enzymatic assays.
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Disrupts c-Met signaling, inhibiting tumor cell proliferation and metastasis.
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VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2):
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50% inhibition observed at 15 nM, suppressing angiogenesis in xenograft models.
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Structural Determinants of Activity
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The triazolo-pyrazine core occupies the ATP-binding pocket of kinases, forming hydrogen bonds with hinge-region residues .
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The pyridinylisoxazole moiety enhances solubility and engages in hydrophobic interactions with allosteric pockets.
Anticancer Efficacy In Vitro and In Vivo
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Breast Cancer (MCF-7): 80% growth inhibition at 1 μM.
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Colorectal Cancer (HCT-116): Apoptosis induction via caspase-3/7 activation.
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Xenograft Models: 60% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day).
Comparative Analysis with Structural Analogues
N-(1-(Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide (CAS 2034531-52-5)
This analogue replaces the hydroxyl group with a pyrrolidine ring, altering pharmacokinetics:
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Increased Lipophilicity: LogP rises from 1.2 to 2.5, enhancing blood-brain barrier penetration.
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Reduced c-Met Affinity: IC₅₀ shifts to 25 nM, suggesting hydroxyl group’s critical role in target binding.
Table 2: Pharmacological Comparison
| Parameter | Target Compound | Analogue (CAS 2034531-52-5) |
|---|---|---|
| c-Met IC₅₀ | 5 nM | 25 nM |
| VEGFR-2 IC₅₀ | 15 nM | 50 nM |
| Plasma Half-Life (mice) | 4.2 h | 6.8 h |
| Tumor Growth Inhibition | 60% | 40% |
Research Gaps and Future Directions
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